

# Pirenzepine and Atropine on Lower Esophageal Sphincter Pressure: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



In the landscape of gastrointestinal research and drug development, understanding the nuanced effects of muscarinic antagonists on the lower esophageal sphincter (LES) is critical. This guide provides a detailed comparison of two such agents, **pirenzepine** and atropine, focusing on their impact on LES pressure, supported by experimental data.

# Quantitative Comparison of Effects on LES Pressure

The following table summarizes the quantitative effects of **pirenzepine** and atropine on lower esophageal sphincter pressure as reported in various studies.



| Drug                             | Dose and Route of Administration          | Change in Basal<br>LES Pressure                                                                                                                           | Key Findings                                                                                                    |
|----------------------------------|-------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Pirenzepine                      | 0.2 mg/kg,<br>intramuscular               | Significant decrease                                                                                                                                      | Intramuscular pirenzepine significantly lowered LES pressure under both fasting and non- fasting conditions.[1] |
| 25 mg and 50 mg, oral            | No significant change                     | Oral administration of pirenzepine at these doses did not significantly alter LES pressure.[2]                                                            |                                                                                                                 |
| 50 mg, oral (with bethanechol)   | Increased by 44.2 +/-<br>16.4%            | When administered after the cholinergic agonist bethanechol, pirenzepine allowed for a significant increase in LES pressure, though less than placebo.[3] |                                                                                                                 |
| Intravenous (graded doses)       | Inhibition of basal<br>LESP               | Intravenously administered pirenzepine inhibited basal LES pressure. [4]                                                                                  | _                                                                                                               |
| Atropine                         | 15 μg/kg bolus, 4<br>μg/kg/h infusion, IV | Reduced from 7.1 to<br>2.9 mm Hg                                                                                                                          | Atropine significantly reduced basal LES pressure in patients with reflux disease.[5]                           |
| 6, 12, and 24 μg/kg, intravenous | Significant inhibition                    | These doses of atropine caused a significant inhibition of                                                                                                |                                                                                                                 |



|             |                                   | LES pressure in healthy subjects.[6]                                          |
|-------------|-----------------------------------|-------------------------------------------------------------------------------|
| Intravenous | Reduced from 16.4 to<br>8.7 mm Hg | Atropine reduced the basal LES pressure in normal healthy subjects.[7]        |
| Intravenous | Inhibition of basal<br>LESP       | Intravenously<br>administered atropine<br>inhibited basal LES<br>pressure.[4] |

# **Signaling Pathways of Pirenzepine and Atropine**

**Pirenzepine** and atropine are both muscarinic acetylcholine receptor antagonists, but they exhibit different selectivity profiles. Atropine is a non-selective antagonist, blocking M1, M2, and M3 receptors, while **pirenzepine** is a selective M1 receptor antagonist. The regulation of LES pressure is complex, involving cholinergic pathways that can be both excitatory (via M3 receptors on smooth muscle) and inhibitory (via M1 receptors on inhibitory neurons). The diagram below illustrates their mechanisms of action.





Click to download full resolution via product page

Caption: Signaling pathways of **pirenzepine** and atropine on LES.

# **Experimental Protocols**

The studies cited in this guide employed rigorous methodologies to assess the effects of **pirenzepine** and atropine on LES pressure. Key experimental protocols are detailed below.

# Study on Intramuscular Pirenzepine



- Subjects: 16 healthy volunteers.[1]
- Study Design: A double-blind, placebo-controlled study conducted under both fasting and post-meal conditions.[1]
- Drug Administration: Pirenzepine (0.2 mg/kg body weight) or a solvent (placebo) was administered intramuscularly.[1]
- Pressure Measurement: Esophageal and LES contractile activity were measured to determine changes in pressure, amplitude, and duration of swallow-contractions.[1]

### Study on Oral Pirenzepine vs. Propantheline

- Subjects: 12 healthy volunteers.[2]
- Study Design: A random, double-blind, placebo-controlled crossover study.[2]
- Drug Administration: Pirenzepine (25 mg and 50 mg), propantheline (30 mg), or placebo
   were administered orally.[2]
- Pressure Measurement: Esophageal manometry was used to measure LES pressure and peristaltic pressures.[2]

## Study on Intravenous Atropine in Healthy Subjects

- Subjects: 13 normal healthy subjects.[7]
- Study Design: A study to determine the effects of atropine on gastroesophageal reflux and LES pressure.
- Drug Administration: Atropine was administered intravenously.[7]
- Pressure Measurement: LES pressure, esophageal pressures, esophageal pH, and crural diaphragm electromyogram were recorded simultaneously for 30 minutes before and for two 30-minute periods after atropine injection.[7]

# Study on Intravenous Atropine in Patients with Reflux Disease



- Subjects: 15 patients with reflux disease.[5]
- Study Design: A study where esophageal motility and pH were recorded for one hour after a meal on separate days with either atropine or saline infusion.[5]
- Drug Administration: Atropine (15 μg/kg bolus intravenously, followed by a 4 μg/kg/h infusion) or saline were administered.[5]
- Pressure Measurement: Esophageal motility and pH were recorded to assess LES pressure and reflux episodes.[5]

### Conclusion

Both **pirenzepine** and atropine, as muscarinic antagonists, generally lead to a decrease in lower esophageal sphincter pressure, particularly when administered intravenously. However, the route of administration and the underlying physiological state of the subject can influence the magnitude of this effect. **Pirenzepine**'s M1 selectivity suggests a more targeted approach to modulating LES pressure by acting on inhibitory neurons, whereas atropine's non-selective nature results in a broader blockade of muscarinic receptors, including direct effects on the smooth muscle of the LES. These distinctions are crucial for researchers and clinicians in the development and application of therapies for esophageal motility disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The effect of intramuscular pirenzepine on esophageal contractile activity and lower esophageal sphincter pressure under fasting conditions and after a standard meal. A double blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral pirenzepine does not affect esophageal pressures in man PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirenzepine and propantheline effects on esophageal pressure responses to bethanechol
   PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Effects of pirenzepine and atropine on basal lower esophageal pressure and gastric acid secretion in man: a placebo-controlled randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of atropine on gastro-oesophageal reflux and transient lower oesophageal sphincter relaxations in patients with gastro-oesophageal reflux disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of atropine on esophageal motor function in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of atropine on the frequency of reflux and transient lower esophageal sphincter relaxation in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pirenzepine and Atropine on Lower Esophageal Sphincter Pressure: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046924#pirenzepine-and-atropine-effects-on-lower-esophageal-pressure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com